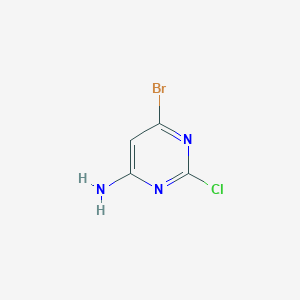

6-Bromo-2-chloropyrimidin-4-amine

Description

BenchChem offers high-quality 6-Bromo-2-chloropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUDVQHLUXUALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745147 | |

| Record name | 6-Bromo-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-66-6 | |

| Record name | 6-Bromo-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloropyrimidin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Bromo-2-chloropyrimidin-4-amine is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural motif, featuring a pyrimidine core functionalized with a bromine atom, a chlorine atom, and an amino group, provides a versatile platform for the synthesis of a diverse array of complex molecules. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it an invaluable tool for the construction of targeted drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-bromo-2-chloropyrimidin-4-amine, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 6-bromo-2-chloropyrimidin-4-amine is essential for its effective use in synthesis and analysis.

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₃BrClN₃ | - |

| Molecular Weight | 208.44 g/mol | - |

| CAS Number | 1333319-66-6 | - |

| Appearance | Off-white to light yellow solid | Commercial supplier data |

| Melting Point | 187-188 °C | Data for the isomer 4-Amino-5-bromo-2-chloropyrimidine, may be similar. |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from typical pyrimidine derivatives. |

| pKa | Not experimentally determined. Expected to be weakly basic due to the amino group, with the pyrimidine nitrogens having low basicity due to electron-withdrawing halogens. | Theoretical consideration. |

Spectral Data Analysis

-

¹H NMR: The spectrum is expected to show a singlet for the C5-H proton, likely in the aromatic region (δ 7.0-8.5 ppm). The chemical shift will be influenced by the adjacent bromo and amino groups. The protons of the amino group (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached functional groups, with the carbons bonded to halogens and nitrogen atoms appearing at lower field.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may occur through the loss of the halogen atoms or other small neutral molecules.

-

FTIR Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Synthesis of 6-Bromo-2-chloropyrimidin-4-amine

The synthesis of 6-bromo-2-chloropyrimidin-4-amine can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. A plausible synthetic route is adapted from the synthesis of the isomeric 5-bromo-2-chloropyrimidin-4-amine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 6-Bromo-2-chloropyrimidin-4-amine.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Nitration of 2-Amino-4,6-dichloropyrimidine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 2-amino-4,6-dichloropyrimidine in portions, maintaining the temperature below 5 °C.

-

Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-chloro-4-nitropyrimidin-2-amine.

Step 2: Bromination via Sandmeyer-type Reaction

-

Suspend 6-chloro-4-nitropyrimidin-2-amine in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise.

-

Stir the resulting diazonium salt solution at low temperature.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Warm the reaction mixture to room temperature and then heat to drive the reaction to completion.

-

Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain 6-bromo-2-chloro-4-nitropyrimidine.

Step 3: Reduction of the Nitro Group

-

To a solution of 6-bromo-2-chloro-4-nitropyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid or iron powder with ammonium chloride.[1]

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.[1]

-

Cool the reaction mixture and filter off any solids.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-bromo-2-chloropyrimidin-4-amine by column chromatography or recrystallization.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 6-bromo-2-chloropyrimidin-4-amine lies in the differential reactivity of its two halogen substituents, which allows for selective functionalization in palladium-catalyzed cross-coupling reactions.

Chemoselectivity in Cross-Coupling Reactions

In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This principle is fundamental to the strategic use of 6-bromo-2-chloropyrimidin-4-amine in sequential synthesis. The carbon-bromine bond at the 6-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This allows for selective coupling reactions at the C6-position while leaving the C2-chloro group intact for subsequent transformations.

Caption: General scheme for the sequential functionalization of 6-bromo-2-chloropyrimidin-4-amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By carefully selecting the reaction conditions, an aryl or vinyl group can be selectively introduced at the 6-position of 6-bromo-2-chloropyrimidin-4-amine.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling at C6:

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-chloropyrimidin-4-amine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to selectively introduce a variety of amino groups at the C6-position.

Exemplary Protocol for Selective Buchwald-Hartwig Amination at C6:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

-

Reagent Addition: Add 6-bromo-2-chloropyrimidin-4-amine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with stirring. Monitor the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired 6-amino-substituted product.

Applications in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the adenine base in ATP, thereby enabling potent and selective inhibition of various kinases. 6-Bromo-2-chloropyrimidin-4-amine serves as a key starting material for the synthesis of a wide range of kinase inhibitors.

Kinase Inhibitors

Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ability to selectively functionalize 6-bromo-2-chloropyrimidin-4-amine at both the C6 and C2 positions allows for the systematic exploration of the chemical space around the pyrimidine core to optimize binding affinity and selectivity for specific kinase targets.

Caption: A common strategy for synthesizing kinase inhibitors from 6-bromo-2-chloropyrimidin-4-amine.

By introducing various aryl groups at the C6-position via Suzuki coupling, medicinal chemists can probe the hydrophobic pockets of the kinase active site. Subsequent amination at the C2-position can then introduce a group that forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This modular approach facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

6-Bromo-2-chloropyrimidin-4-amine is harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

6-Bromo-2-chloropyrimidin-4-amine is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactivity at the C6-bromo and C2-chloro positions allows for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. The central role of the aminopyrimidine scaffold in kinase inhibition underscores the importance of this intermediate in the development of targeted therapies for cancer and other proliferative diseases. The synthetic protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to leverage the full potential of this powerful synthetic tool.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

5-Bromo-2-chloropyrimidin-4-amine - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to 4-Amino-5-bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-chloropyrimidine (CAS No: 205672-25-9), a pivotal heterocyclic building block in contemporary medicinal chemistry. While the initially requested compound, 6-Bromo-2-chloropyrimidin-4-amine, is not readily identifiable in chemical literature or commercial catalogs, this isomeric pyrimidine derivative is well-documented and possesses the structural motifs of high interest for pharmaceutical development. This whitepaper will delve into its chemical properties, synthesis, safety protocols, and its significant applications, particularly in the synthesis of kinase inhibitors. The document is structured to provide both foundational knowledge and actionable protocols for laboratory use.

Introduction: The Prominence of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Its structural versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Halogenated pyrimidines, such as 4-Amino-5-bromo-2-chloropyrimidine, are particularly valuable as they offer multiple reactive sites for sequential and regioselective functionalization. This dual reactivity is instrumental in building complex molecular architectures necessary for potent and selective drug candidates.[3]

4-Amino-5-bromo-2-chloropyrimidine serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the development of kinase inhibitors.[2][3] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrimidine core can effectively bind to the ATP-binding site of kinases, and the substituents at the 2, 4, and 5-positions can be tailored to achieve high affinity and selectivity for a specific kinase target.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-Amino-5-bromo-2-chloropyrimidine is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 205672-25-9 | [5][6][7][8][9] |

| Molecular Formula | C₄H₃BrClN₃ | [6][8] |

| Molecular Weight | 208.44 g/mol | [7][8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 127.3-128.4 °C | [1] |

| Boiling Point (Predicted) | 315.5 ± 37.0 °C | [1] |

| Density (Predicted) | 1.834 ± 0.06 g/cm³ | [1] |

| Flash Point | 144.59 °C | [1] |

| Purity (Typical) | >94.0% (HPLC) | [5] |

Synthesis and Reaction Mechanisms

The synthesis of 4-Amino-5-bromo-2-chloropyrimidine is most commonly achieved through the regioselective amination of 5-bromo-2,4-dichloropyrimidine.[1] This approach is favored for its mild reaction conditions and the availability of the starting material, making it suitable for industrial-scale production.[1]

Synthetic Protocol: Amination of 5-Bromo-2,4-dichloropyrimidine

This protocol outlines a common laboratory-scale synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2,4-dichloropyrimidine.

-

Solvent and Reagent Addition: Add a suitable solvent, such as dioxane or ethanol, followed by the addition of an ammonia source (e.g., aqueous ammonia or ammonia in a sealed tube).

-

Reaction Conditions: The mixture is typically stirred and heated to reflux for a period of 3-5 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration.

-

Purification: The crude product is washed sequentially with ethanol and water to remove unreacted starting materials and byproducts.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as a chloroform/petroleum ether mixture, to yield the final product as a white solid.[1]

Causality of Experimental Choices:

-

The use of 5-bromo-2,4-dichloropyrimidine as the starting material is strategic. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position due to the electronic effects of the pyrimidine ring nitrogens. This differential reactivity allows for the selective introduction of the amino group at the 4-position.

-

Ammonia acts as the nucleophile, displacing the more reactive chlorine atom.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The purification steps are crucial to remove impurities that could interfere with subsequent reactions.

Caption: Synthetic workflow for 4-Amino-5-bromo-2-chloropyrimidine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 4-Amino-5-bromo-2-chloropyrimidine is as a versatile intermediate in the synthesis of kinase inhibitors.[2][3] The pyrimidine core serves as a scaffold that can be elaborated at its reactive positions to generate libraries of compounds for screening against various kinases.

The differential reactivity of the chloro and bromo substituents is key to its utility. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains.[3] The bromine at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups.[3][11]

This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General synthetic strategy for kinase inhibitors.

Safety, Handling, and Storage

Proper handling and storage of 4-Amino-5-bromo-2-chloropyrimidine are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[12][13]

-

Eye Damage: Causes serious eye damage/irritation.[12][13][14]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[12][15]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[15] Avoid breathing dust.[15]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]

-

Keep away from incompatible materials.[15]

-

Recommended storage temperature is often room temperature, but always consult the supplier's specific recommendations.[8]

Conclusion

4-Amino-5-bromo-2-chloropyrimidine is a high-value chemical intermediate with significant applications in the discovery and development of new pharmaceuticals, particularly kinase inhibitors. Its well-defined synthesis and the differential reactivity of its halogen substituents provide a robust platform for the creation of diverse molecular libraries. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

Oakwood Chemical. (n.d.). 4-Amino-5-bromo-2-chloropyrimidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Amino-5-bromo-2-chloropyrimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-5-bromo-2-chloropyrimidine (C4H3BrClN3). Retrieved from [Link]

-

Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Amino-5-bromo-2-chloropyrimidine [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Amino-5-bromo-2-chloropyrimidine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Amino-5-bromo-2-chloropyrimidine [oakwoodchemical.com]

- 7. 4-Amino-5-bromo-2-chloropyrimidine | 205672-25-9 [sigmaaldrich.com]

- 8. 205672-25-9|4-Amino-5-bromo-2-chloropyrimidine|BLD Pharm [bldpharm.com]

- 9. 4-Amino-5-bromo-2-chloropyrimidine | 205672-25-9 [chemicalbook.com]

- 10. PubChemLite - 4-amino-5-bromo-2-chloropyrimidine (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

6-Bromo-2-chloropyrimidin-4-amine synthesis protocols

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloropyrimidin-4-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 6-bromo-2-chloropyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document details established synthetic routes, including the reduction of nitropyrimidines and the halogenation and amination of pyrimidine precursors. Each protocol is presented with a step-by-step methodology, an in-depth discussion of the reaction mechanisms, and critical insights into experimental design and optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a blend of theoretical principles and practical, field-proven techniques.

Introduction: The Significance of 6-Bromo-2-chloropyrimidin-4-amine

Substituted pyrimidines are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2][3] The specific substitution pattern of 6-bromo-2-chloropyrimidin-4-amine makes it a versatile building block for the synthesis of complex molecular architectures. The chloro and bromo substituents at the 2 and 6 positions, respectively, offer differential reactivity, allowing for selective functionalization through nucleophilic substitution reactions. The amino group at the 4-position provides a handle for further derivatization, making this compound a valuable scaffold in the design of novel therapeutic agents.

This guide will explore the primary synthetic strategies to access this important intermediate, focusing on the underlying chemical principles that govern each transformation.

Synthetic Strategies and Protocols

The synthesis of 6-bromo-2-chloropyrimidin-4-amine can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of the reaction, and safety considerations. We will delve into two of the most reliable and widely employed methodologies.

Strategy 1: Reduction of a 4-Nitropyrimidine Precursor

This approach is predicated on the synthesis of a nitropyrimidine intermediate, which is then reduced to the target amine. This is a classic and often high-yielding method for the introduction of an amino group onto an aromatic ring.

Caption: Workflow for the synthesis via reduction of a nitropyrimidine.

This protocol is adapted from a known procedure for a similar isomer and is a robust method for the reduction of nitro groups on electron-deficient pyrimidine rings.[4]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath.

-

Addition of Starting Material: To the cooled and vigorously stirred solution, add 5-bromo-2-chloro-4-nitropyrimidine in portions, ensuring the temperature is maintained below 5 °C.

-

Reaction: Continue stirring the suspension vigorously at 0-5 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Basification: Slowly add solid sodium hydroxide to the mixture until it is alkaline (pH > 10), while keeping the temperature below 20 °C with external cooling.

-

Extraction: Extract the aqueous slurry three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from acetonitrile to afford the final compound.

Causality Behind Experimental Choices:

-

Stannous Chloride as Reducing Agent: Stannous chloride is a classic and effective reagent for the reduction of nitro groups to amines, especially on aromatic and heterocyclic systems. It is relatively inexpensive and the reaction conditions are mild.

-

Acidic Medium: The reaction is performed in concentrated hydrochloric acid, which is necessary to activate the stannous chloride and to keep the resulting amine in its protonated, soluble form, preventing side reactions.

-

Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize the formation of byproducts.

-

Work-up Procedure: The work-up involves quenching with ice, followed by basification to deprotonate the amine and precipitate the tin salts, allowing for the extraction of the free amine into an organic solvent.

Data Summary Table:

| Parameter | Value |

| Starting Material | 5-bromo-2-chloro-4-nitropyrimidine |

| Reducing Agent | Stannous chloride dihydrate |

| Solvent | Concentrated Hydrochloric Acid |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 6 hours |

| Yield | ~90% (reported for a similar isomer)[4] |

| Purity | High after recrystallization |

Strategy 2: Halogenation and Amination of a Pyrimidine Scaffold

This strategy involves the sequential introduction of the required functional groups onto a pre-existing pyrimidine ring. The order of halogenation and amination is critical to achieve the desired regiochemistry. A common starting material for this approach is 2,4-dichloropyrimidine.

Caption: Workflow for synthesis via halogenation and amination.

This protocol is a conceptual outline based on established pyrimidine chemistry principles.[5]

Experimental Protocol:

-

Bromination: To a solution of 2,4-dichloropyrimidine in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. The reaction is typically stirred for several hours until completion, as monitored by TLC.

-

Work-up of Bromination: The reaction mixture is then carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried to give 6-bromo-2,4-dichloropyrimidine.

-

Selective Amination: The 6-bromo-2,4-dichloropyrimidine is dissolved in a suitable solvent, and a source of ammonia (e.g., aqueous ammonia, or ammonia in an organic solvent) is added. The reaction is stirred, often at elevated temperatures, to facilitate the selective substitution of the chlorine at the 4-position.

-

Work-up of Amination: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, depending on its physical properties.

-

Purification: The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Regioselectivity of Halogenation: The bromination of 2,4-dichloropyrimidine is expected to occur at the 6-position, which is activated towards electrophilic substitution.

-

Regioselectivity of Amination: The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[5] This differential reactivity allows for the selective introduction of the amino group at the desired position.

-

Choice of Aminating Agent: The choice of the ammonia source and reaction conditions can influence the outcome of the reaction. Milder conditions may be required to prevent substitution at the 2-position.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2,4-Dichloropyrimidine |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Aminating Agent | Ammonia source |

| Key Challenge | Achieving high regioselectivity in both steps |

| Purification | Column chromatography often required |

Conclusion and Future Perspectives

The synthesis of 6-bromo-2-chloropyrimidin-4-amine is achievable through well-established synthetic methodologies. The reduction of a corresponding 4-nitro precursor offers a direct and often high-yielding route, provided the starting material is accessible. Alternatively, a stepwise approach involving the halogenation and selective amination of a dichloropyrimidine scaffold provides a more flexible strategy, although careful control of regioselectivity is paramount.

Future research in this area may focus on the development of more efficient, one-pot procedures or the use of catalytic methods to improve the sustainability and cost-effectiveness of the synthesis. As the demand for novel pyrimidine-based pharmaceuticals continues to grow, the optimization of synthetic routes to key intermediates like 6-bromo-2-chloropyrimidin-4-amine will remain a critical area of investigation.

References

- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P

- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem. (URL: )

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: )

- US5525724A - Process for the preparation of chloropyrimidines - Google P

- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google P

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (URL: [Link])

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (URL: [Link])

- US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google P

-

5-Bromo-2-chloropyrimidin-4-amine - PMC - NIH. (URL: [Link])

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. (URL: [Link])

- CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google P

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

starting materials for 6-Bromo-2-chloropyrimidin-4-amine synthesis

An In-Depth Technical Guide to the Starting Materials and Synthetic Strategies for 5-Bromo-2-chloropyrimidin-4-amine

Introduction

5-Bromo-2-chloropyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of reactive sites—an amino group, a chloro group, and a bromo group—makes it a versatile synthon for constructing complex molecular architectures, particularly as a core component in the development of kinase inhibitors and other targeted therapeutics. This guide provides a detailed examination of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the chemical principles that govern the experimental choices.

A Note on Nomenclature: The requested topic specifies "6-Bromo-2-chloropyrimidin-4-amine." In standard IUPAC nomenclature for pyrimidines, the nitrogen atoms are assigned positions 1 and 3. Substituents typically occupy positions 2, 4, 5, and 6. A 2,4,6-trisubstituted pyrimidine would not have a hydrogen atom on the ring to replace via bromination. The chemically accessible and widely documented isomer, formed by the electrophilic bromination of the 2-chloro-4-aminopyrimidine core, is the 5-bromo derivative. The amino group at position 4 strongly activates the C-5 position for electrophilic attack. Therefore, this guide will focus on the synthesis of 5-Bromo-2-chloropyrimidin-4-amine , the scientifically validated and synthetically relevant compound.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical and efficient pathways for the synthesis of 5-Bromo-2-chloropyrimidin-4-amine. The primary disconnections involve the formation of the Carbon-Bromine bond via electrophilic substitution and the Carbon-Nitrogen bond via nucleophilic aromatic substitution. This analysis points toward 2,4-dichloropyrimidine as a crucial and strategic starting material.

Caption: Retrosynthetic analysis of 5-Bromo-2-chloropyrimidin-4-amine.

Primary Synthetic Pathway: Sequential Substitution of 2,4-Dichloropyrimidine

The most reliable and widely adopted strategy for synthesizing 5-Bromo-2-chloropyrimidin-4-amine begins with a dihalogenated pyrimidine. This approach takes advantage of the differential reactivity of the chlorine atoms at the C-2 and C-4 positions, allowing for a regioselective and high-yielding synthesis.

Rationale for Starting Material Selection

2,4-Dichloropyrimidine is the ideal starting material for this pathway. It is commercially available and can be readily synthesized on a large scale from inexpensive precursors like uracil or barbituric acid via chlorination with phosphorus oxychloride (POCl₃).[1][2] The key to its utility lies in the higher electrophilicity of the C-4 position compared to the C-2 position. This reactivity difference is a consequence of the cumulative electron-withdrawing effects of both adjacent ring nitrogen atoms on the C-4 and C-6 positions, making them more susceptible to nucleophilic attack than the C-2 position, which is adjacent to only one nitrogen.[3]

Experimental Protocols

The overall workflow is a two-step process involving selective amination followed by targeted bromination.

Caption: Two-step synthesis from 2,4-Dichloropyrimidine.

Protocol 1: Synthesis of 2-Chloropyrimidin-4-amine

This step establishes the crucial aminopyrimidine core. The regioselectivity is paramount, ensuring the amino group is installed at the C-4 position.

-

Objective: To selectively displace the C-4 chlorine of 2,4-dichloropyrimidine with an amino group.

-

Methodology:

-

To a sealed pressure vessel, add 2,4-dichloropyrimidine (1.0 eq).

-

Add a suitable solvent such as ethanol or isopropanol.

-

Cool the mixture in an ice bath and add aqueous ammonia (e.g., 28-30% solution) or ammonium hydroxide (3.0-5.0 eq) dropwise while maintaining the temperature below 10 °C.

-

Seal the vessel and heat the reaction mixture to 60-80 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. The product often precipitates from the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 2-chloropyrimidin-4-amine.[4]

-

-

Causality and Expertise: The success of this reaction hinges on controlling the stoichiometry and temperature. Using an excess of ammonia drives the reaction to completion. The C-4 position's higher reactivity ensures that mono-amination is the predominant outcome, yielding the desired intermediate with high purity.[3]

Protocol 2: Synthesis of 5-Bromo-2-chloropyrimidin-4-amine

With the aminopyrimidine core in hand, the final step is the introduction of the bromine atom at the C-5 position.

-

Objective: To regioselectively brominate 2-chloropyrimidin-4-amine at the C-5 position.

-

Methodology:

-

Suspend 2-chloropyrimidin-4-amine (1.0 eq) in a suitable solvent like acetonitrile, dichloromethane, or acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 6-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor progress by TLC or LC-MS.

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol) or by slurrying in water to remove succinimide, followed by filtration and drying.

-

-

Causality and Trustworthiness: The 4-amino group is a potent ortho-, para-directing activator for electrophilic aromatic substitution. In the pyrimidine ring, the C-5 position is ortho to the amino group and is the most electron-rich carbon, making it the exclusive site of bromination.[5][6] Using NBS is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it generates fewer acidic byproducts. This self-validating system ensures high regioselectivity, making the purification process straightforward.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Typical Yield | Key Considerations |

| 1 | 2,4-Dichloropyrimidine | Aqueous Ammonia / NH₄OH | 2-Chloropyrimidin-4-amine | 85-95% | Temperature control is critical to ensure selectivity and prevent diamination. |

| 2 | 2-Chloropyrimidin-4-amine | N-Bromosuccinimide (NBS) | 5-Bromo-2-chloropyrimidin-4-amine | 80-90% | Stoichiometry of NBS should be precise to avoid over-bromination. |

Alternative Starting Materials and Pathways

While the sequential substitution of 2,4-dichloropyrimidine is the most direct route, other precursors can be considered, although they often involve more steps or present greater synthetic challenges.

-

From 2-Amino-4,6-dihydroxypyrimidine: This material is an inexpensive commodity chemical. It can be converted to 2-amino-4,6-dichloropyrimidine using POCl₃.[2][7] However, converting this intermediate to the target molecule is non-trivial. It would require selective dehalogenation at C-6, amination at C-4 (which is not possible as C-4 is chlorinated), and subsequent bromination. This route is not practical for the desired isomer.

-

From Barbituric Acid: Barbituric acid can be converted to 2,4,6-trichloropyrimidine.[1] A sequential and selective substitution could then be envisioned: amination at C-4/C-6, followed by a selective conversion of one of the remaining chlorides to bromine. This pathway suffers from significant regioselectivity challenges and is generally less efficient than the primary route described.

Conclusion

For researchers and drug development professionals, the most efficient and reliable synthesis of 5-Bromo-2-chloropyrimidin-4-amine originates from the starting material 2,4-dichloropyrimidine . This precursor allows for a logical and high-yielding two-step sequence: a regioselective nucleophilic amination at the C-4 position, followed by a regioselective electrophilic bromination at the C-5 position. This pathway is underpinned by the fundamental reactivity principles of the pyrimidine ring, ensuring a robust and scalable process for producing this valuable chemical intermediate.

References

-

Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]

- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Wikipedia. Pyrimidine. [Link]

-

ResearchGate. (2018). Synthesis of starting materials 2 needed for the synthesis of pyrido[2,3-d]pyrimidine derivatives 3. [Link]

- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

National Institutes of Health. (2011). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

-

MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

Patsnap. Method for synthesizing 2,4-diamino-6-chloropyrimidine. [Link]

-

Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

Sci-Hub. (2013). 5-Bromo-2-chloropyrimidin-4-amine. [Link]

- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

- Google Patents. (1952).

-

National Library of Medicine. (1976). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. [Link]

-

National Institutes of Health. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

ResearchGate. (2012). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. [Link]

-

Quick Company. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. [Link]

- Google Patents. (1997). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Oregon State University. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

-

National Institutes of Health. (2005). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

- Google Patents. (2017). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

-

PubChem. 2-Amino-4-bromopyrimidine. [Link]

-

PubChem. 2-Chloro-4-aminopyrimidine. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-4-aminopyrimidine | C4H4ClN3 | CID 345752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2609372A - Halogenation of 2-aminopyrimidines - Google Patents [patents.google.com]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromo-2-chloropyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Navigating the Isomeric Landscape of a Privileged Scaffold

The substituted pyrimidine ring is a cornerstone of modern medicinal chemistry, renowned for its role as a "privileged scaffold" in the development of targeted therapeutics.[1][2][3] Its ability to mimic the purine core of ATP allows for strategic interactions within the hinge region of protein kinases, making it a foundational component of numerous approved drugs.[4][5] The subject of this guide, 6-Bromo-2-chloropyrimidin-4-amine, and its isomers, represent a particularly valuable class of intermediates in this field.

It is crucial to address a common point of ambiguity regarding the nomenclature of this compound. While the name "6-Bromo-2-chloropyrimidin-4-amine" is often used, a systematic application of IUPAC naming conventions may lead to different numbering depending on the precise arrangement of substituents. For the purpose of this guide, and to align with commercially available reagents and published literature, we will focus on the isomeric structures that are most relevant to synthetic and medicinal chemistry. This includes a close examination of related, and often synthetically interconvertible, isomers such as 5-Bromo-2-chloropyrimidin-4-amine and 4-Amino-5-bromo-2-chloropyrimidine . Understanding the distinct reactivity and synthetic utility of each isomer is paramount for their effective application in drug discovery workflows.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important chemical entity. We will delve into its physicochemical properties, provide a detailed and rationalized synthesis protocol, explore its applications as a versatile building block, and outline essential safety considerations.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 6-Bromo-2-chloropyrimidin-4-amine and its isomers is essential for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems. The table below summarizes key properties for a representative isomer, highlighting the data that informs its handling, reactivity, and potential as a drug scaffold.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-chloropyrimidin-2-amine | N/A |

| CAS Number | 1044767-99-8 | [6] |

| Molecular Formula | C₄H₃BrClN₃ | [6] |

| Molecular Weight | 208.44 g/mol | [6] |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 127.3-128.4 °C | [7] |

| Boiling Point (Predicted) | 382.3 ± 45.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [6] |

| Flash Point (Predicted) | 185.0 ± 28.7 °C | [6] |

| LogP (Predicted) | 1.49 | [6] |

| pKa (Predicted) | N/A | N/A |

| Solubility | Insoluble in water, soluble in organic solvents like ethyl acetate and chloroform. | [7] |

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of substituted aminopyrimidines often leverages the differential reactivity of halogen substituents on the pyrimidine core. A common and efficient strategy for preparing a key isomer, 4-Amino-5-bromo-2-chloropyrimidine , involves the selective amination of 5-bromo-2,4-dichloropyrimidine. This precursor is readily accessible and allows for a regioselective reaction, which is a cornerstone of efficient organic synthesis.

Experimental Protocol: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine

This protocol describes the regioselective displacement of the more reactive C4-chloro substituent with ammonia.[7] The C2-chloro position is less reactive due to the electronic effects of the adjacent nitrogen atoms, allowing for this selective transformation.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Ammonia (e.g., in a solution like ammonium hydroxide or as a gas in an appropriate solvent)

-

Ethanol

-

Water

-

Chloroform

-

Petroleum ether

-

1000 mL three-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2,4-dichloropyrimidine and a solution of ammonia (e.g., aqueous or ethanolic).

-

Reaction Execution: Stir the mixture vigorously and heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).[7]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the crude product sequentially with ethanol (200 mL) and water (500 mL) to remove unreacted starting materials and inorganic byproducts.[7]

-

Dry the isolated solid.

-

-

Purification:

-

Recrystallize the crude product from a mixture of chloroform and petroleum ether (1:1 v/v) to yield the pure, white solid of 4-Amino-5-bromo-2-chloropyrimidine.[7]

-

Causality in Experimental Design

-

Choice of Starting Material: 5-bromo-2,4-dichloropyrimidine is an ideal precursor because the chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity is the basis for the regioselectivity of the amination reaction.

-

Use of Ammonia: Ammonia serves as the nucleophile to introduce the C4-amino group. The choice of ammonia source (gas, aqueous, or in alcohol) can influence reaction conditions and work-up procedures.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

-

Washing and Recrystallization: The washing steps are crucial for removing impurities, while recrystallization is a standard and effective method for obtaining a highly pure final product suitable for subsequent synthetic transformations.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-5-bromo-2-chloropyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-2-chloropyrimidin-4-amine and its isomers lies in their versatility as synthetic intermediates for the creation of diverse libraries of bioactive molecules.[8] The presence of three distinct functional handles—an amine, a chloro group, and a bromo group—each with unique reactivity, allows for a modular and strategic approach to drug design.

A Scaffold for Kinase Inhibitors

The aminopyrimidine core is a well-established pharmacophore for kinase inhibitors.[4][5] The amino group and one of the pyrimidine nitrogens can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The chloro and bromo substituents on the 6-Bromo-2-chloropyrimidin-4-amine scaffold provide orthogonal synthetic vectors for further modification:

-

The C2-Chloro Group: This position is activated for nucleophilic aromatic substitution, allowing for the introduction of various side chains that can occupy the solvent-exposed region of the ATP-binding site.

-

The C6-Bromo Group: This position is ideal for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the installation of a wide array of aryl or heteroaryl groups that can extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

This dual reactivity allows for the systematic exploration of the chemical space around the pyrimidine core, which is a fundamental aspect of structure-activity relationship (SAR) studies in drug discovery.

Logical Flow of a Kinase Inhibitor Synthesis Campaign

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-4-chloropyrimidin-2-amine | CAS#:1044767-99-8 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. 5-Bromo-4-chloropyrimidin-2-amine [myskinrecipes.com]

6-Bromo-2-chloropyrimidin-4-amine molecular weight and formula

An In-Depth Technical Guide to 6-Bromo-2-chloropyrimidin-4-amine and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Pyrimidine Core and the Challenge of Isomerism

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine, and a vast array of synthetic drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring with halogens and amine groups creates versatile building blocks for constructing complex, biologically active molecules. These substituents serve as reactive handles for a variety of chemical transformations, enabling the exploration of chemical space in the quest for new therapeutic agents.[1][2]

This guide focuses on the specific compound, 6-Bromo-2-chloropyrimidin-4-amine . However, a critical aspect of working with polysubstituted aromatic rings is the prevalence of isomers, which can have vastly different physical, chemical, and biological properties. A thorough search of scientific literature and chemical supplier databases reveals significant ambiguity and a lack of specific data for the requested 6-bromo-2-chloro-4-amino isomer. In contrast, closely related isomers are well-documented.

Notably, 5-Bromo-6-chloropyrimidin-4-amine (CAS: 663193-80-4) and 4-Amino-5-bromo-2-chloropyrimidine (CAS: 205672-25-9) are more commonly cited and commercially available. Due to the availability of reliable data, this guide will provide a comprehensive overview of the molecular properties, synthesis, and applications of a representative and well-characterized isomer, 5-Bromo-6-chloropyrimidin-4-amine , as a proxy to understand the chemical nature of this class of compounds. The principles and reactions discussed are broadly applicable to other isomers, including the titular 6-Bromo-2-chloropyrimidin-4-amine, with the understanding that reaction kinetics and regioselectivity may vary.

Molecular Identity and Physicochemical Properties

Precise identification of the correct isomer is paramount for experimental reproducibility and the correct interpretation of structure-activity relationships (SAR). Below is a summary of the key identifiers and computed properties for the well-documented isomer, 5-Bromo-6-chloropyrimidin-4-amine.

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-chloropyrimidin-4-amine | PubChem[3] |

| CAS Number | 663193-80-4 | PubChem[3] |

| Molecular Formula | C₄H₃BrClN₃ | PubChem[3] |

| Molecular Weight | 208.44 g/mol | PubChem[3] |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Br)N | PubChem[3] |

| InChI Key | DQSBRYJETNYGCI-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Solid (Typical for this class of compounds) | |

| XLogP3 | 1.5 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

Table 1: Key identifiers and computed physicochemical properties for 5-Bromo-6-chloropyrimidin-4-amine.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines often involves a multi-step process, starting from more common precursors. A common and effective method for the synthesis of amino-halopyrimidines is the reduction of a nitro group precursor. This approach is advantageous as the nitro group is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution of other halogens on the ring, which can be used to install other functionalities before the final reduction step.

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidin-4-amine

This protocol describes the synthesis of the related isomer, 5-Bromo-2-chloropyrimidin-4-amine, via the reduction of 5-bromo-2-chloro-4-nitropyrimidine.[4]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (0.012 mol) in concentrated hydrochloric acid (30 ml).

-

Cool the solution to 273 K (0 °C) using an ice bath.

Step 2: Addition of the Nitro Precursor

-

While vigorously stirring the cooled SnCl₂ solution, add 5-bromo-2-chloro-4-nitropyrimidine (0.0083 mol) in small portions over a period of 30 minutes.

-

Continue to stir the suspension vigorously at 0 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Carefully neutralize the mixture by adding solid sodium hydroxide until the solution is alkaline.

-

Extract the aqueous layer three times with ethyl acetate (100 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by successive recrystallization from acetonitrile.

-

This procedure typically yields the final product, 5-bromo-2-chloropyrimidin-4-amine, with a high purity (yield ~90%).[4]

Synthesis Workflow Diagram

Caption: Sequential derivatization strategies for 6-Bromo-2-chloropyrimidin-4-amine.

Case Study: Pyrimidine Scaffolds in Kinase Inhibitors

The pyrimidine core is a common feature in many approved kinase inhibitors. The nitrogen atoms in the ring are adept at forming crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for inhibitors. The 2,4-diaminopyrimidine scaffold, in particular, is a well-established pharmacophore for potent and selective kinase inhibition. The synthesis of these complex inhibitors often relies on the sequential functionalization of di-halogenated pyrimidines. For example, in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors, a common strategy involves the SNAr reaction of a substituted aniline at one of the chloro-positions of a dichloropyrimidine, followed by a Suzuki coupling at another position. [1]This highlights the industrial relevance of the synthetic strategies outlined above.

Safety and Handling

As with any halogenated aromatic compound, 6-bromo-2-chloropyrimidin-4-amine and its isomers should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Based on the safety data sheet for the closely related isomer, 4-Amino-5-bromo-2-chloropyrimidine (CAS: 205672-25-9), the following hazards are identified:[5]

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First-Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [5][6]* In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician. [5][6]* In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5][6]* If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [6]

Storage and Disposal

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Dispose of the compound and its container at an approved waste disposal plant, in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-chloropyrimidin-4-amine and its isomers are highly valuable building blocks in the field of drug discovery and medicinal chemistry. Their utility is defined by the presence of three key functional groups on the pyrimidine core: a nucleophilic amine and two differentially reactive halogens. This arrangement allows for controlled, sequential chemical modifications, enabling the synthesis of diverse libraries of complex molecules for biological screening. While the specific isomer requested in the topic is not well-documented, the principles of synthesis, reactivity, and safe handling can be effectively understood through the study of its more common isomers. For researchers and scientists in drug development, a clear and unambiguous identification of the specific isomer being used is the first and most critical step to ensure reliable and reproducible results.

References

-

Angene Chemical. (2024). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyrimidine. Retrieved from [Link]

-

Shaikh, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 20(8), 13837-13853. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 6-Bromo-4-chloropyridin-3-amine, 97% Purity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22349203, 5-Bromo-6-chloropyridin-2-amine. Retrieved from [Link].

-

Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Retrieved from [Link]

-

Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965719, 4-Amino-6-bromo-2-methylpyrimidine. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789713, 5-Bromo-6-chloropyrimidin-4-amine. Retrieved from [Link].

-

Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. Retrieved from [Link]

-

Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o223. Retrieved from [Link]

-

Bakthavatchalam, R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

-

Taylor, A. M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6299. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. 5-Bromo-6-chloropyrimidin-4-amine | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2-chloropyrimidin-4-amine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Bromo-2-chloropyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the compound's hazard profile and to establish a framework for its safe utilization in a laboratory setting. By explaining the causality behind each safety measure, this document aims to build a self-validating system of protocols grounded in authoritative data.

Section 1: Compound Identification and Physicochemical Properties

6-Bromo-2-chloropyrimidin-4-amine is a halogenated pyrimidine derivative. Such compounds are valuable building blocks in medicinal chemistry and drug discovery, often used in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3][4] A clear understanding of its fundamental properties is the first step toward safe handling.

| Property | Data | Source |

| IUPAC Name | 5-bromo-6-chloropyrimidin-4-amine | [5] |

| CAS Number | 663193-80-4 | [5] |

| Molecular Formula | C₄H₃BrClN₃ | [5] |

| Molecular Weight | 208.44 g/mol | [5] |

| Appearance | Off-white Powder/Solid | [6] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), 6-Bromo-2-chloropyrimidin-4-amine is classified as a hazardous substance.[7][8] A thorough risk assessment is mandatory before any handling. The identified hazards necessitate stringent control measures to prevent exposure.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Expert Analysis of Hazards:

-

Oral Toxicity (H302): Ingestion of this compound can be harmful.[7] This risk is most pronounced in cases of accidental ingestion due to poor hygiene, such as eating, drinking, or smoking in the laboratory, or through hand-to-mouth contact after handling the substance.[6][7]

-

Skin Irritation (H315): As a halogenated organic compound, it can cause significant skin irritation upon contact.[5] Prolonged or repeated exposure can lead to dermatitis. Contaminated clothing must be removed and washed before reuse.[6]

-

Serious Eye Damage/Irritation (H318/H319): This is a critical hazard. The powdered form of the compound can easily become airborne and contact the eyes, causing serious irritation or damage.[5] The use of appropriate eye protection is non-negotiable.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[5] All handling of the solid material must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[8][9]

Section 3: The Hierarchy of Controls: A Self-Validating Safety Protocol

To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This system is inherently self-validating, as each level provides a backup for the others.

Caption: Hierarchy of Controls for Safe Handling.

-

Elimination/Substitution: In research and development, the specific molecular structure is often required, making elimination or substitution impractical.

-

Engineering Controls (Primary Barrier): This is the most critical control measure.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne dust and contains potential spills.[8][9]

-

Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[10]

-

Safety Equipment: Eyewash stations and safety showers must be located in close proximity to the workstation.[7][9]

-

-

Administrative Controls (Procedural Safety):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before work commences.

-

Designated Areas: Clearly designate specific areas in the lab for handling this compound to prevent cross-contamination.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the lab.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

-

Personal Protective Equipment (PPE - The Last Line of Defense): PPE is not a substitute for engineering and administrative controls but is essential to protect against residual risk.[7]

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1 or EN166 compliant chemical safety goggles or a face shield.[7][8] | Protects against airborne dust and splashes. |

| Hand | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears before use.[10] | Prevents skin contact and irritation.[7] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |

| Respiratory | Not required if work is performed within a fume hood. For emergencies (e.g., large spills), a NIOSH/MSHA approved respirator may be necessary.[7] | Prevents inhalation of high concentrations of dust. |

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Ensure the chemical fume hood is on and operating correctly.

-

Decontaminate the work surface inside the fume hood.

-

Place an analytical balance and all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

-

-

Weighing:

-

Carefully open the container of 6-Bromo-2-chloropyrimidin-4-amine inside the hood.

-

Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat on the balance. Avoid generating dust.

-

Once the desired mass is obtained, securely close the primary container.

-

-

Solution Preparation:

-

Carefully add the weighed solid to the appropriate volumetric flask or vessel.

-

Using a funnel, add the chosen solvent incrementally, swirling gently to dissolve the solid.

-

Once dissolved, add solvent to the final desired volume.

-

Cap and label the solution container clearly with the compound name, concentration, solvent, date, and your initials.

-

-

Cleanup:

-

Wipe down the spatula and work surface with a solvent-dampened cloth.

-

Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.[7]

-

Wash hands thoroughly after completing the procedure.

-

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Caption: Spill Response Decision Tree.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

-

Hazardous Combustion Products: In a fire, toxic gases such as nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride gas may be produced.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]